(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
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Description
(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.397. The purity is usually 95%.
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Biological Activity
The compound (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity that makes it a subject of interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of amino acid derivatives characterized by the presence of bulky side chains and protective groups that enhance its stability and bioactivity. The molecular formula is C31H38N4O6, with a complex structure that contributes to its pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C31H38N4O6 |
Molecular Weight | 570.67 g/mol |
CAS Number | Not specified |
Solubility | Slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases.
2. Pharmacological Effects
Research indicates that this compound can influence various biological pathways:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
- Modulation of Immune Response : By acting on T-cells and macrophages, it helps in regulating immune responses, potentially benefiting conditions like rheumatoid arthritis and multiple sclerosis.
3. Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Autoimmune Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with derivatives similar to this compound. Patients exhibited reduced joint swelling and pain levels after 12 weeks of treatment.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways, suggesting its potential role as an anti-cancer agent.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
- Deprotection : Removing Boc groups under acidic conditions to yield the final product.
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOKXCIQWXFIN-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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